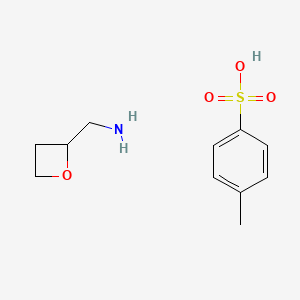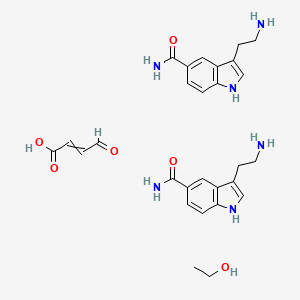
3-Carboxyprop-2-enoyl group; bis(5-carboxamidotryptamine); ethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Carboxyprop-2-enoyl group; bis(5-carboxamidotryptamine); ethyl alcohol” is a complex organic molecule that combines multiple functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the 3-carboxyprop-2-enoyl group, bis(5-carboxamidotryptamine), and ethyl alcohol moieties suggests a multifaceted reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. The 3-carboxyprop-2-enoyl group can be synthesized through the oxidation of butenedioic acid derivatives . The bis(5-carboxamidotryptamine) moiety can be prepared by coupling tryptamine derivatives with carboxylic acid groups under peptide coupling conditions . Ethyl alcohol is typically introduced through esterification or alcohol addition reactions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors for efficient and scalable reactions. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethyl alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The 3-carboxyprop-2-enoyl group can be reduced to form saturated carboxylic acids.
Substitution: The bis(5-carboxamidotryptamine) moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Various substituted tryptamine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of this compound involves interactions with various molecular targets. The 3-carboxyprop-2-enoyl group can act as an electrophile in Michael addition reactions . The bis(5-carboxamidotryptamine) moiety may interact with serotonin receptors, influencing neurotransmission . Ethyl alcohol can act as a solvent and participate in hydrogen bonding .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylic acid: Contains a similar 3-carboxyprop-2-enoyl group.
Tryptamine: Shares the tryptamine core structure.
Ethanol: Similar to the ethyl alcohol moiety.
Uniqueness
The presence of both carboxylic acid and amide groups allows for versatile interactions in biological systems .
Propriétés
Formule moléculaire |
C28H36N6O6 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-1H-indole-5-carboxamide;ethanol;4-oxobut-2-enoic acid |
InChI |
InChI=1S/2C11H13N3O.C4H4O3.C2H6O/c2*12-4-3-8-6-14-10-2-1-7(11(13)15)5-9(8)10;5-3-1-2-4(6)7;1-2-3/h2*1-2,5-6,14H,3-4,12H2,(H2,13,15);1-3H,(H,6,7);3H,2H2,1H3 |
Clé InChI |
SJTYSRUDEQUAFG-UHFFFAOYSA-N |
SMILES canonique |
CCO.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C1=CC2=C(C=C1C(=O)N)C(=CN2)CCN.C(=CC(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


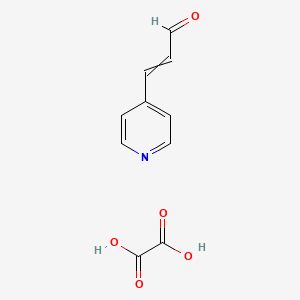


![5,10,15,20,25,30,35,40-Octakis(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12508475.png)
![6-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B12508476.png)
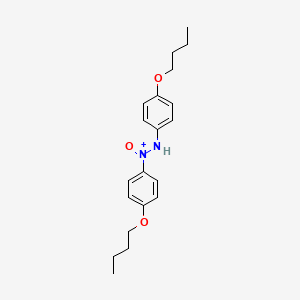
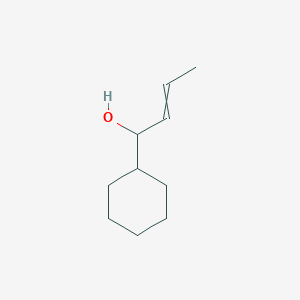

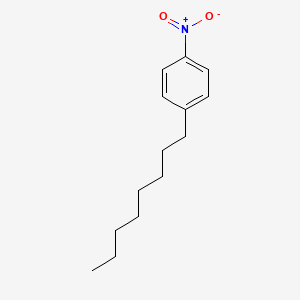
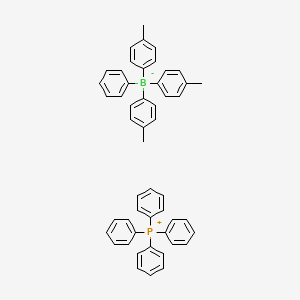
![8-[4-(2-methylphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12508505.png)
![Methyl (2S)-3-azido-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12508510.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea](/img/structure/B12508512.png)
